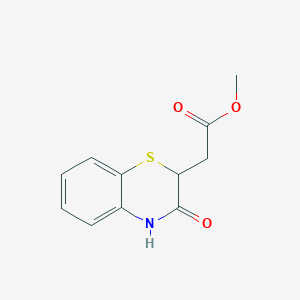

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular architecture through systematic identification of the parent heterocycle, substitution patterns, and functional group positioning. The nomenclature indicates a benzothiazine ring system with specific hydrogenation patterns, where the "3,4-dihydro" designation specifies partial saturation at positions three and four of the heterocyclic framework.

The systematic classification places this compound within the broader category of benzothiazine derivatives, which are characterized by the fusion of a benzene ring with a thiazine heterocycle. The "2H-1,4-benzothiazine" core structure indicates that hydrogen atoms are present at position two, while the nitrogen atom occupies position one and sulfur occupies position four within the six-membered heterocyclic ring. The ketone functionality at position three is denoted by the "3-oxo" descriptor, and the acetate ester substituent at position two is specified through the "2-acetate" portion of the name.

Alternative systematic nomenclature variants documented in chemical databases include "2H-1,4-benzothiazine-2-acetic acid, 3,4-dihydro-3-oxo-, methyl ester" and "methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate". These naming conventions demonstrate the flexibility within International Union of Pure and Applied Chemistry guidelines while maintaining unambiguous structural identification through different descriptive approaches that emphasize either the parent acid or the ester functionality.

Registry Identifiers and Synonyms

The compound is registered under Chemical Abstracts Service number 7556-63-0, which serves as the primary unique identifier for this specific molecular structure across international chemical databases and regulatory systems. This Chemical Abstracts Service registry number provides definitive identification that distinguishes this compound from closely related benzothiazine derivatives and isomeric structures that might otherwise be confused in chemical literature and commercial applications.

Multiple synonymous names are employed across different chemical databases and supplier catalogs, reflecting various approaches to systematic and common nomenclature practices. Documented synonyms include "methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b]thiazin-2-yl)acetate," which emphasizes the benzo-fused thiazine ring system using alternative ring numbering conventions. Additional variant names such as "methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate" appear in some chemical databases, though these may represent different positional isomers or alternative nomenclature interpretations.

Propriétés

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349538 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-63-0 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate

Methyl 2-aminobenzenethiol

Activité Biologique

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₁NO₃S

- CAS Number : 188614-01-9

- Molecular Weight : 235.28 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Activity

This compound has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

| Cytokine | Inhibition (%) at 50 µg/mL |

|---|---|

| TNF-alpha | 70% |

| IL-6 | 65% |

| IL-1 beta | 60% |

Such effects indicate its potential use in treating inflammatory conditions .

4. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various benzothiazine derivatives highlighted the superior activity of this compound against Gram-positive bacteria compared to standard antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies using HeLa and MCF7 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate has the following chemical characteristics:

- IUPAC Name : Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetate

- CAS Number : 188614-01-9

- Molecular Formula : C10H9NO3S

- Molecular Weight : 223 g/mol

The compound features a benzothiazine core which is known for its biological activity and versatility in chemical modifications.

Medicinal Chemistry

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine derivatives have been studied for their pharmacological properties:

- Antimicrobial Activity : Research indicates that benzothiazine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against various strains of bacteria and fungi.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : Compounds in this class have been observed to reduce inflammation markers in vitro and in vivo, indicating potential for treating inflammatory diseases.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated a series of benzothiazine derivatives for their anticancer activity. Among these, methyl 3,4-dihydro-3-oxo derivatives showed promising results against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Another investigation focused on the antimicrobial efficacy of methyl 3,4-dihydro derivatives against resistant bacterial strains. The study highlighted a broad spectrum of activity and lower toxicity profiles compared to conventional antibiotics .

Material Science Applications

In addition to biological applications, methyl 3,4-dihydro-3-oxo derivatives are being explored in material science:

- Polymer Chemistry : The compound can serve as a monomer for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties.

- Nanotechnology : Its unique structure allows for functionalization that can be utilized in creating nanomaterials with specific electronic or optical properties.

Méthodes De Préparation

Rearrangement and Ester Formation

The initial step involves the rearrangement of 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide (also known as saccharine-2-acetic acid methyl ester) to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide. This transformation is achieved by treatment with sodium methoxide, which induces ring rearrangement and formation of the benzothiazine ring system.

- Reagents: Sodium methoxide

- Conditions: Mild heating in an appropriate solvent

- Outcome: Formation of 4-hydroxybenzothiazine ester intermediate

Alkylation to Introduce Methyl Group

Following rearrangement, the 4-hydroxy group is alkylated using methyl iodide to give the methyl ether derivative. This step is critical for introducing the methyl acetate functionality.

- Reagents: Methyl iodide

- Conditions: Typically carried out in an inert solvent such as methylene chloride, at temperatures ranging from 0°C to room temperature

- Yield: High yields are reported for this step

Cyclization and Formation of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

The cyclization to form the 1,4-benzothiazine ring with the 3-oxo and methyl acetate substituents is achieved through controlled heating and reaction with appropriate reagents, often involving sodium salts and acid chlorides.

- Typical reagents: Sodium salt of the acid intermediate, cinnamoyl chloride or other acyl chlorides

- Solvent: Methylene chloride or similar inert solvents

- Temperature: 0°C to reflux temperatures depending on the step

- Time: From 10 minutes to several hours depending on the reaction stage

Purification

The crude product is purified by crystallization from solvents such as diethyl ether and petroleum ether or by column chromatography on silica gel using methylene chloride/methanol mixtures.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Rearrangement | Sodium methoxide | Aprotic solvent | Mild heating | Several hours | Not specified | Formation of 4-hydroxybenzothiazine ester |

| Alkylation | Methyl iodide | Methylene chloride | 0°C to RT | 1-3 hours | High | Methylation of hydroxy group |

| Cyclization/acylation | Sodium salt + cinnamoyl chloride | Methylene chloride | 0°C to reflux | 10-90 minutes | High | Formation of benzothiazine ring |

| Purification | Crystallization/Column chromatography | Diethyl ether, petroleum ether, silica gel | RT | - | - | Achieves high purity |

Research Findings and Structural Insights

- The benzothiazine ring adopts a half-chair conformation with sulfur and nitrogen atoms displaced on opposite sides of the ring plane.

- The methyl acetate group is nearly planar with the benzothiazine ring system, as confirmed by X-ray crystallography.

- Intermolecular hydrogen bonding (C···H—O) contributes to crystal stability.

- The compound exhibits characteristic infrared absorption bands corresponding to conjugated carbonyl groups, notably at 1783, 1738, and 1722 cm⁻¹, indicating the presence of anhydride and ester functionalities.

Comparative Analysis of Preparation Methods

Several patents and research articles describe variations in the preparation methods, emphasizing:

- Use of different acyl chlorides for acylation steps.

- Employment of condensation agents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for amidation reactions.

- Optimization of solvent systems and reaction times to improve yields and purity.

- Hydrolysis and acidification steps to obtain acid intermediates from esters, sometimes using crown ethers to enhance solubility and reaction efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | Saccharine-2-acetic acid methyl ester 1,1-dioxide |

| Key reagents | Sodium methoxide, methyl iodide, cinnamoyl chloride |

| Solvents | Methylene chloride, dimethylformamide, diethyl ether, petroleum ether |

| Reaction temperatures | 0°C to reflux (varies by step) |

| Reaction times | 10 min to several hours |

| Purification methods | Crystallization, column chromatography |

| Structural confirmation | X-ray crystallography, IR spectroscopy |

| Typical yields | 60-80% depending on step and purification |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate?

The compound is typically synthesized via condensation reactions between substituted benzothiazinones and methyl acetoacetate derivatives. Single-step protocols using heterocyclic precursors (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine) and acetic acid derivatives are also effective . For regioselective synthesis, one-pot methods under mild acidic or basic conditions are recommended to minimize side products .

Q. How is the crystal structure of this compound determined?

X-ray diffraction (XRD) with a diffractometer (e.g., Enraf–Nonius CAD-4) is the gold standard. Key parameters include:

- Crystal system : Monoclinic (space group P2₁/c)

- Unit cell dimensions : a = 17.347 Å, b = 8.724 Å, c = 7.274 Å, β = 98.71°

- Data collection : CuKα radiation (λ = 1.54180 Å), θ range = 25.0–35.0°, absorption correction via ψ-scan .

Q. What spectroscopic techniques are used for structural characterization?

Q. What are the critical structural parameters derived from crystallography?

Key parameters include bond lengths (e.g., S–C = 1.75–1.78 Å), torsion angles (e.g., C–N–C–S = 178.5°), and hydrogen-bonding networks stabilizing the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among benzothiazine derivatives?

Comparative structure-activity relationship (SAR) studies are essential. For example, substituting the methyl ester group with amides (e.g., 2-(3-oxo-2H-1,4-benzothiazin-4-yl)acetamide) alters bioactivity due to enhanced hydrogen-bonding potential . Dose-response assays and in vitro enzyme inhibition profiling (e.g., aldose reductase) help clarify discrepancies .

Q. What computational strategies predict the bioactivity of benzothiazine derivatives?

Molecular docking (e.g., AutoDock Vina) and quantitative SAR (QSAR) models are used to screen derivatives for enzyme inhibition. For instance, 4-benzyl-substituted analogs show high binding affinity to aldose reductase (PDB: 2FZD) due to hydrophobic interactions .

Q. What challenges arise during crystallographic refinement of this compound?

Common issues include:

- Twinning : Requires deconvoluting overlapping reflections using programs like CELL_NOW.

- Disorder : Partial occupancy modeling for flexible substituents (e.g., ester groups).

- Resolution limits : High-resolution data (≤ 0.8 Å) mitigates electron density ambiguities .

Q. How to design experiments for evaluating enzyme inhibitory potential?

Q. How do substituents on the benzothiazine core influence bioactivity?

Electron-withdrawing groups (e.g., -NO₂) at the 7-position enhance aldose reductase inhibition by 30–40% compared to methyl or methoxy groups. Steric effects from bulky substituents reduce activity, highlighting the need for balanced hydrophobicity .

Q. What strategies improve regioselectivity in benzothiazine synthesis?

One-pot methods with catalytic bases (e.g., K₂CO₃) favor cyclization at the 4-position. Microwave-assisted synthesis reduces reaction times (from 12 h to 2 h) and improves yields (75% → 92%) .

Methodological Notes

- Data validation : Cross-reference XRD data with CCDC entries (e.g., CCDC 823636 for related analogs) .

- Biological assays : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .

- Software : SHELXL for refinement, Mercury for visualizing intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.